The synthesis of Cathepsin X-IN-1 typically involves organic chemistry techniques that may include peptide synthesis methods such as solid-phase synthesis or solution-phase synthesis. Specific conditions for activation and purification are crucial to ensure high purity and activity of the synthesized compound.
For example, recombinant procathepsin X can be expressed in systems like Pichia pastoris and activated under controlled conditions to produce mature cathepsin X. The activation process often requires specific buffers and reducing agents to maintain enzyme stability and activity .
The molecular structure of cathepsin X features a distinctive "mini-loop" that contributes to its unique exopeptidase activity. This structural characteristic allows it to selectively cleave substrates at the C-terminus, influencing various biological functions .
Crystallographic studies have provided insights into its active site configuration, revealing that cathepsin X has a narrow substrate binding cleft that restricts the types of substrates it can accommodate .
Cathepsin X catalyzes hydrolysis reactions where it cleaves peptide bonds at the C-terminal end of substrates. The specificity of these reactions is influenced by the structural features of both the enzyme and the substrate.
Research has demonstrated that cathepsin X exhibits carboxypeptidase activity on various substrates, including chemokines like CXCL-12. Mass spectrometry techniques are often employed to analyze the products of these reactions, providing detailed information about substrate cleavage patterns .
The mechanism by which cathepsin X exerts its effects involves modulation of integrin receptors such as LFA-1 and Mac-1 on immune cells. By cleaving specific regulatory motifs at the C-terminus of these receptors, cathepsin X enhances cell adhesion and migration capabilities .
Studies indicate that this proteolytic activity can lead to significant changes in cytoskeletal dynamics and cellular morphology, facilitating immune responses during inflammation or infection .
Cathepsin X-IN-1 is typically characterized by its high purity (often above 98%) when obtained from reputable suppliers. It is usually presented as a solid or powder form suitable for laboratory use.
The compound's solubility, stability under various pH conditions, and reactivity with potential inhibitors or substrates are critical for its application in research. For instance, cathepsin X shows optimal activity at a pH around 5.0, which aligns with its physiological environment in lysosomes .
Cathepsin X-IN-1 is utilized in several research applications:
Cathepsin X (CatX) is a lysosomal cysteine carboxypeptidase with unique structural features, including a short pro-region and a characteristic "mini-loop" insertion motif that confers exclusive carboxypeptidase activity [1] [2]. Unlike other cathepsins, CatX cannot autoactivate and requires endopeptidases like cathepsin L for proteolytic maturation [3]. Its expression is predominantly localized to immune cells (monocytes, macrophages, dendritic cells) and neuronal tissues, where it regulates critical signaling pathways through precise C-terminal processing of substrate proteins [2] [4]. The carboxypeptidase activity sequentially removes 1–4 C-terminal amino acids, with cleavage terminating upon encountering proline at the penultimate position [4].
CatX directly modulates integrin-mediated signaling through proteolytic remodeling of the β2 integrin cytoplasmic tail. It sequentially cleaves four C-terminal residues (F766-A767-E768-S769) from the β2 subunit, inducing conformational activation of integrin receptors Mac-1 (CD11b/CD18) and LFA-1 (CD11a/CD18) [1] [4]. This truncation triggers three critical functional shifts:
Table 1: Functional Consequences of β2 Integrin Truncation by Cathepsin X
Integrin Receptor | Cleavage Site | Functional Outcome | Validation Method |
---|---|---|---|
Mac-1 (CD11b/CD18) | F766-A767-E768-S769 | ↑ Adhesion, phagocytosis, immune synapse | FRET, co-IP [4] |
LFA-1 (CD11a/CD18) | F766-A767-E768-S769 | ↑ Migration, cytoskeletal coupling, uropod elongation | siRNA silencing [6] |
αvβ3/αvβ5 | RGD motif binding | Adhesion, angiogenesis | Co-localization [2] |
CatX-mediated β2 truncation directly influences cytoskeletal dynamics by modulating adaptor protein interactions:
Table 2: Cytoskeletal Targets of Cathepsin X Carboxypeptidase Activity
Target Protein | Cleavage Site | Functional Impact | Cellular Process Affected |
---|---|---|---|
β2 integrin subunit | F766-A767-E768-S769 | ↑ Talin binding, ↓ α-actinin binding | Adhesion, migration [4] |
Profilin-1 | C-terminal 2–5 aa | ↓ Actin polymerization, ↓ clathrin binding | Invasion, metastasis [6] |
Talin-1 | N/A | Altered binding kinetics | Cytoskeletal anchoring [4] |
CatX compromises neuronal survival by inactivating enolase isoforms:
Table 3: Neurotrophic Substrates of Cathepsin X in Neurodegeneration
Substrate | Cleavage Site | Functional Consequence | Disease Association |
---|---|---|---|
γ-Enolase | C-terminal E434-E435 | ↓ Neurite outgrowth, ↓ neuronal survival | Alzheimer’s, Parkinson’s [7] |
α-Enolase | C-terminal dipeptide | ↓ Plasminogen activation | Neuroinflammation [8] |
Huntingtin | PolyQ region | Altered aggregation kinetics | Huntington’s disease [2] |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3